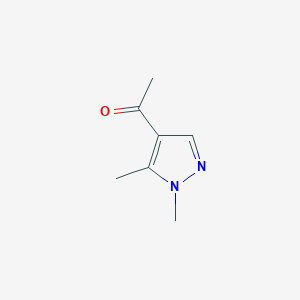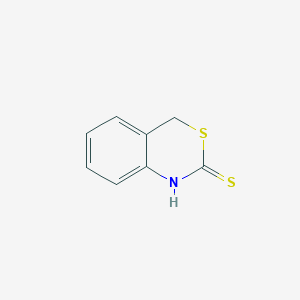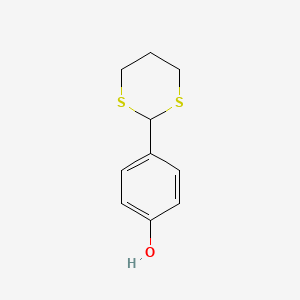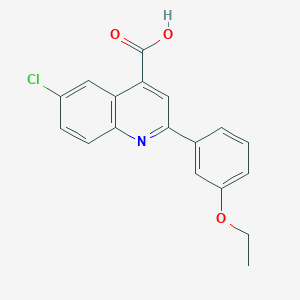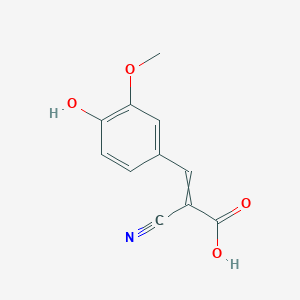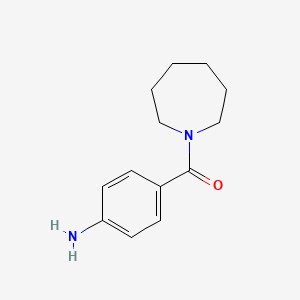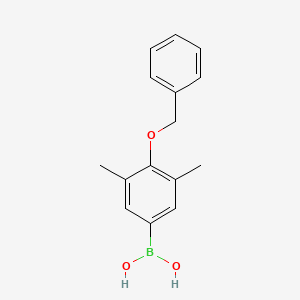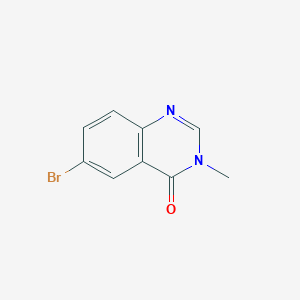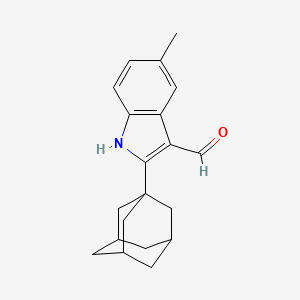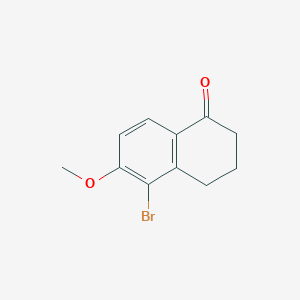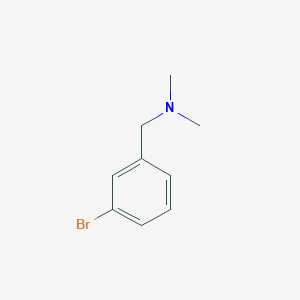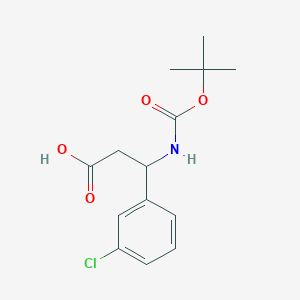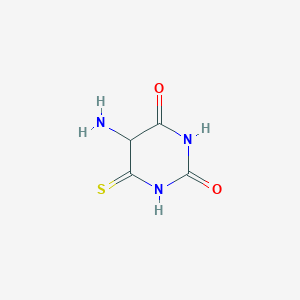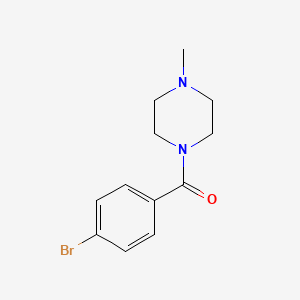
1-(4-Bromobenzoyl)-4-methylpiperazine
概述
描述
1-(4-Bromobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-methylpiperazine and 4-bromobenzoyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Procedure: 4-methylpiperazine is dissolved in the solvent, and 4-bromobenzoyl chloride is added dropwise with stirring. The mixture is then allowed to react for several hours.
Workup: The reaction mixture is washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The purification steps may include distillation, crystallization, and filtration to achieve the desired purity and yield.
化学反应分析
Types of Reactions
1-(4-Bromobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Alcohols resulting from the reduction of the carbonyl group.
科学研究应用
1-(4-Bromobenzoyl)-4-methylpiperazine has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities such as anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is employed in studies investigating the biological activities of piperazine derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology research to study the mechanisms of action of piperazine-based drugs.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The piperazine ring provides structural flexibility, allowing the compound to fit into the active sites of target proteins.
相似化合物的比较
Similar Compounds
1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring. It exhibits similar biological activities but with different potency and selectivity.
1-Benzoyl-4-(4-nitrophenyl)piperazine: This derivative has a nitrophenyl group instead of a bromobenzoyl group. It shows distinct chemical reactivity and biological properties.
1-(4-Chlorobenzoyl)-4-methylpiperazine: This compound has a chlorine atom instead of a bromine atom in the benzoyl group. It has similar chemical properties but may differ in biological activity.
Uniqueness
1-(4-Bromobenzoyl)-4-methylpiperazine is unique due to the presence of the bromobenzoyl group, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methyl group on the piperazine ring provides steric hindrance, influencing the compound’s binding affinity and selectivity.
属性
IUPAC Name |
(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOKTDFRPPBDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403569 | |
| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349395-87-5 | |
| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
